

# An In-depth Technical Guide to 2-Amino-3-bromo-4-picoline

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## Compound of Interest

Compound Name: 2-Amino-3-bromo-4-picoline

Cat. No.: B1285222

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## Introduction

**2-Amino-3-bromo-4-picoline**, systematically named 2-Amino-3-bromo-4-methylpyridine, is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structural features, including a pyridine ring, an amino group, a bromine atom, and a methyl group, make it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the available scientific information regarding **2-Amino-3-bromo-4-picoline**, with a focus on its synthesis, physicochemical properties, and relevant experimental protocols. While the specific historical discovery of this compound is not extensively documented in readily available literature, its importance is evident from its role as a key intermediate in various research and development endeavors.

## Physicochemical Properties

The physicochemical properties of **2-Amino-3-bromo-4-picoline** are crucial for its handling, application in synthesis, and characterization. The following table summarizes key quantitative data for this compound.

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>7</sub> BrN <sub>2</sub>	
Molecular Weight	187.04 g/mol	
CAS Number	40073-38-9	
Appearance	Solid	
Melting Point	67-72 °C	[1]
Boiling Point	~308 °C	[1]
Density	1.593 g/cm <sup>3</sup>	[1]

## Synthesis of 2-Amino-3-bromo-4-picoline

The synthesis of **2-Amino-3-bromo-4-picoline** typically involves the regioselective bromination of 2-Amino-4-picoline. The directing effects of the amino and methyl groups on the pyridine ring are key to achieving the desired substitution pattern. While a specific, detailed experimental protocol for the 3-bromo isomer is not readily available, a general approach involves the use of a suitable brominating agent under controlled conditions. The following is a representative protocol adapted from the synthesis of a related isomer, 2-Amino-5-bromo-4-methylpyridine, which illustrates the general principles of such a reaction.

## Representative Experimental Protocol: Bromination of 2-Amino-4-picoline

Objective: To synthesize a brominated derivative of 2-Amino-4-picoline.

Materials:

- 2-Amino-4-picoline
- N-Bromosuccinimide (NBS)
- Dimethylformamide (DMF)
- Deionized Water

- Acetonitrile
- Ice bath
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Amino-4-picoline in DMF. Cool the solution in an ice bath.
- **Addition of Brominating Agent:** Prepare a solution of N-Bromosuccinimide (NBS) in DMF. Add this solution dropwise to the cooled solution of 2-amino-4-picoline.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- **Monitoring the Reaction:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
- **Work-up:** Once the reaction is complete, pour the reaction mixture into water to precipitate the product.
- **Isolation and Purification:** Filter the solid product, wash it with water, and then with acetonitrile. Dry the purified solid to obtain the final product.

Note: The regioselectivity of the bromination (i.e., whether the bromine adds to the 3- or 5-position) will depend on the specific reaction conditions, including the solvent, temperature, and brominating agent used. Achieving selective bromination at the 3-position may require optimization of these parameters.

## Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of **2-Amino-3-bromo-4-picoline**. The following table summarizes expected and reported spectroscopic data.

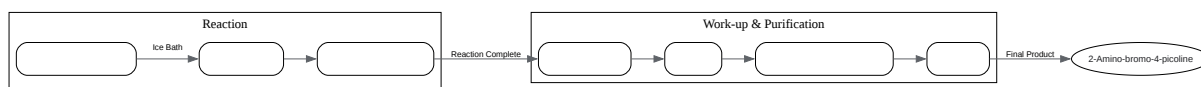
Spectroscopy	Data
$^1\text{H}$ NMR	Expected signals for the aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts will be influenced by the positions of the amino and bromo substituents.
$^{13}\text{C}$ NMR	Expected signals for the six carbon atoms. The carbon atom attached to the bromine will be shifted downfield.
IR Spectroscopy	Characteristic absorption bands for N-H stretching of the amino group, C-H stretching of the aromatic and methyl groups, C=N and C=C stretching of the pyridine ring, and C-Br stretching.
Mass Spectrometry	A molecular ion peak corresponding to the mass of the molecule, with a characteristic isotopic pattern for bromine ( $^{79}\text{Br}$ and $^{81}\text{Br}$ ).

## Applications in Research and Drug Development

**2-Amino-3-bromo-4-picoline** and its isomers are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of the amino and bromo functional groups allows for further chemical modifications, such as N-alkylation, acylation, and cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), to build more complex molecular architectures. These compounds serve as foundational scaffolds for the development of novel pharmaceuticals, including kinase inhibitors for cancer therapy and agents targeting other biological pathways.

## Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a brominated 2-Amino-4-picoline derivative.



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Caption: Generalized workflow for the synthesis of a brominated 2-Amino-4-picoline.

## Conclusion

**2-Amino-3-bromo-4-picoline** is a key chemical intermediate with significant applications in organic synthesis and drug discovery. This technical guide has summarized its known physicochemical properties, provided a representative synthetic protocol, and highlighted its importance in the development of new chemical entities. Further research into the specific synthesis and applications of this and related compounds will continue to be a valuable endeavor for the scientific community.

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## References

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